3-(Furan-3-yl)-3-oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

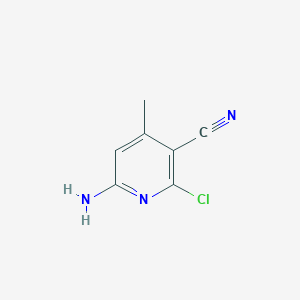

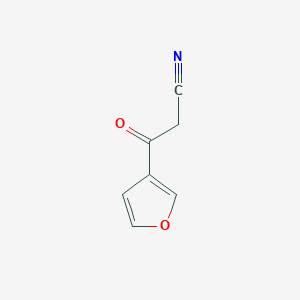

3-(Furan-3-yl)-3-oxopropanenitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a nitrile group attached to a three-carbon chain with a ketone functionality. This structure makes it a versatile intermediate in organic synthesis, particularly in the formation of furan-containing heterocycles.

Synthesis Analysis

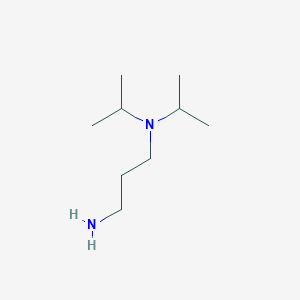

The synthesis of derivatives of 3-(furan-3-yl)-3-oxopropanenitrile has been explored through oxidative cyclizations using manganese(III) acetate. For instance, the reaction of 3-oxopropanenitriles with various alkenes has led to the formation of 4,5-dihydrofuran-3-carbonitriles with good yields. Specifically, the treatment of these nitriles with 2-thienyl substituted alkenes resulted in higher yields compared to phenyl substituted derivatives . This indicates that the choice of substituents on the alkenes plays a significant role in the efficiency of the cyclization process.

Molecular Structure Analysis

The molecular structure of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is characterized by the presence of a dihydrofuran ring, which is a saturated version of the furan ring, and a nitrile group. The presence of the furan ring is crucial for the electronic properties of the molecule, which can be further modified by introducing different substituents at various positions on the ring .

Chemical Reactions Analysis

The reactivity of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is highlighted by their ability to undergo further chemical transformations. For example, these compounds can be used as monomers for the synthesis of polymers with electrochromic properties. The oxidation of these nitriles, followed by polymerization, can lead to the formation of homopolymers and copolymers with distinct electrochromic properties, which are useful in electronic display applications .

Physical and Chemical Properties Analysis

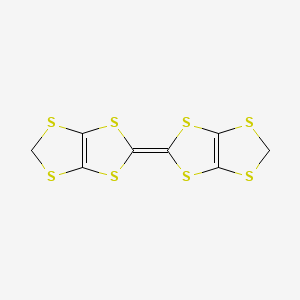

The physical and chemical properties of 3-(furan-3-yl)-3-oxopropanenitrile derivatives are influenced by their molecular structure. The electrochemical, spectroelectrochemical, and morphological properties of polymers derived from these nitriles have been studied. For instance, differences in cyclic voltammetry and UV-visible spectroscopy indicate the successful copolymerization of these monomers with other compounds like EDOT. The resulting copolymer films exhibit stability, fast response times, and good optical contrast, making them suitable for electrochromic device (ECD) applications .

Wissenschaftliche Forschungsanwendungen

Electrochromic Properties

Research has synthesized new derivatives involving 3-oxopropanenitriles, demonstrating their application in electrochromic properties. For example, the study by Abaci et al. (2016) investigated the electrochromic properties of homopolymers and co-polymers synthesized from thiophene–furan–thiophene type monomers, including 3-oxopropanenitriles, which showed distinct electrochromic properties and are considered candidates for electronic display applications (Abaci et al., 2016).

Heterocyclic Synthesis

3-oxopropanenitriles are also used in the synthesis of various heterocyclic compounds. Fadda et al. (2014) reviewed the synthesis of heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, highlighting its importance in synthesizing precursors for other complex molecules (Fadda et al., 2014).

Antioxidant Evaluation

Gouda et al. (2016) conducted a study focusing on the antioxidant properties of certain compounds synthesized from 3-oxopropanenitriles. They used these compounds as intermediates in the synthesis of nicotinonitriles, which were then evaluated for their antioxidant capabilities (Gouda et al., 2016).

Photophysical Properties

Kumar et al. (2015) explored the photophysical properties of furans synthesized from 3-oxopropanenitriles. They developed a solvent- and catalyst-free synthesis method under microwave irradiation, leading to compounds with potential applications in the field of metal ion sensors (Kumar et al., 2015).

Synthesis of Furan Derivatives

Research by Zhang et al. (2017) demonstrated the synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using 3-oxopropanenitriles. This method avoided the use of expensive transition-metals and provided a straightforward approach to synthesizing furan derivatives (Zhang et al., 2017).

Chemical Reactions and Molecular Structures

The study by Deliomeroglu et al. (2012) focused on the Mn(OAc)3-promoted sulfur-directed addition of an active methylene compound to alkenes, using 3-oxopropanenitriles. This study provided insights into the chemical reactions and molecular structures involving 3-oxopropanenitriles (Deliomeroglu et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(furan-3-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKYZLXNMLUVRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551371 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-3-yl)-3-oxopropanenitrile | |

CAS RN |

96220-13-2 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.